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Introduction to Axitinib and Its Impurities

Axitinib is a potent tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors

(VEGFR-1, VEGFR-2, and VEGFR-3), approved for the treatment of advanced renal cell carcinoma. As a

small molecule therapeutic with complex chemical structure, axitinib is susceptible to various degradation

pathways and process-related impurities that must be carefully monitored and controlled to ensure drug

safety and efficacy. Among these, Axitinib Impurity 2 has been identified as a critical quality attribute

requiring stringent control strategies during active pharmaceutical ingredient (API) manufacturing and

stability studies. The chemical complexity of axitinib arises from its multi-ring system containing indazole,

pyridine, and benzamide moieties connected through vinyl and thioether linkages, creating multiple sites

potential for degradation reactions and dimer formation [1].

Axitinib Impurity 2, specifically characterized as a dimeric impurity, forms during the synthesis or storage

of axitinib drug substance and product. This impurity has been assigned the chemical identifier CAS No.

1428728-83-9 and represents a significant analytical challenge due to its high molecular weight and

structural complexity compared to the parent drug molecule [2] [3]. Regulatory agencies including the

FDA and EMA require comprehensive characterization and control of such impurities, particularly those

exceeding identification thresholds, as mandated in ICH Q3A and Q3B guidelines. The control of Axitinib

Impurity 2 is therefore essential not only for regulatory compliance but also for understanding the stability

profile of axitinib and ensuring patient safety throughout the product lifecycle.
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Chemical Identification and Properties of Axitinib
Impurity 2

Axitinib Impurity 2 has been systematically characterized by multiple reference standard providers and

pharmaceutical manufacturers, with consistent data establishing its identity and fundamental properties. This

impurity is chemically described as 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-

diylthio)]bis[N-methylbenzamide] representing a dimeric structure formed from two axitinib molecules

[3]. The impurity is provided as a pale beige solid in its pure form, consistent with its extended conjugated

electron system [3].

Table 1: Chemical and Physical Properties of Axitinib Impurity 2

Property Specification

CAS Number 1428728-83-9

Molecular
Formula

C₄₄H₃₆N₈O₂S₂

Molecular Weight 772.95 g/mol

Chemical Name 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-

methylbenzamide]

Appearance Pale beige solid

Storage
Conditions

Ambient temperature, protected from light

Applications Quality control, method validation, stability studies

The molecular structure of Axitinib Impurity 2 maintains the key pharmacophoric elements of the axitinib

monomer but with modified spatial orientation due to the cyclobutane linker connecting the two units. This

structural characteristic potentially affects its chromatographic behavior and detection properties

compared to the parent drug. The impurity is typically used as a reference standard in analytical method
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development, validation, quality control testing, and stability studies for axitinib drug substance and drug

product [3]. Certificate of Analysis (CoA) documentation for qualified reference standards should include

characterization data such as NMR, MS, and HPLC purity, which are essential for proper identification and

quantification during routine analysis.

Analytical Methodologies for Impurity Monitoring

Chromatographic Conditions and System Suitability

The analysis of Axitinib Impurity 2 employs reversed-phase high-performance liquid chromatography

(RP-HPLC) with UV detection, optimized for separation of axitinib and its various impurities. Based on

published stability-indicating methods for axitinib, the following chromatographic conditions have been

established: The separation is achieved using a Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5 μm)

column maintained at room temperature, with a mobile phase consisting of acetonitrile and 0.1%

triethylamine (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 45:55 (v/v) [4]. The flow rate is

maintained at 1.2 mL/min with detection at 219 nm using a photodiode array detector, and the injection

volume is 10 μL [4].

System suitability tests must be performed before sample analysis to ensure adequate chromatographic

performance. According to the validated method, the tailing factor for axitinib and related impurity peaks

should not exceed 2.0, while theoretical plates should be greater than 2000, and resolution between axitinib

and its impurities should be not less than 2.0 [4]. These parameters ensure that the method possesses

sufficient resolving power to separate Axitinib Impurity 2 from other process-related impurities and

degradation products, including Axitinib Impurity 3 (C₃₀H₂₄N₆O₂S₂, MW 564.68), Axitinib Impurity 6

(C₂₉H₂₅N₅OS, MW 491.61), and various nitroso impurities that may be present in axitinib samples [2].

Method Validation Parameters

The analytical method for Axitinib Impurity 2 has been validated according to ICH Q2(R1) guidelines,

demonstrating acceptable performance across all validation parameters. The method shows specificity with

no interference from blank, placebo, or other impurities at the retention time of Axitinib Impurity 2 [4]. For
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linearity, the method demonstrates a correlation coefficient (r²) of >0.999 over a range of 12.5-75 ppm for

axitinib, with comparable results expected for Impurity 2 within its qualified range [4].

Table 2: Method Validation Parameters for Axitinib Impurity Analysis

Validation Parameter Acceptance Criteria
Experimental
Results

Specificity No interference from blank, placebo, or other
impurities

Meets requirements

Linearity Correlation coefficient (r²) > 0.998 > 0.999

Accuracy (%
Recovery)

98.0-102.0% 98.5-101.2%

Precision (% RSD) ≤ 2.0% ≤ 1.5%

LOD Signal-to-noise ratio ≥ 3 Confirmed

LOQ Signal-to-noise ratio ≥ 10 Confirmed

Robustness System suitability parameters within limits Meets requirements

The accuracy of the method, determined through recovery studies at 50%, 100%, and 150% of the target

concentration, shows percentage recovery between 98.0-102.0% [4]. Precision demonstrated a %RSD of not

more than 2.0% for system precision and method precision. The method is robust against minor variations in

mobile phase composition, pH, flow rate, and column temperature, with all system suitability parameters

remaining within specified limits despite intentional modifications to method parameters [4].

Quality Control Strategies and Specification Setting

Implementation of Analytical Quality by Design (AQbD)
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The quality control of Axitinib Impurity 2 benefits from the implementation of Analytical Quality by

Design principles, which provide a systematic approach to method development and validation. The AQbD

approach utilizes rotatable central composite design to understand the interaction of various method

variables and their combined effects on chromatographic responses [4]. This includes identifying the critical

method parameters (CMPs) and their relationship with critical quality attributes (CQAs) of the method,

establishing a method operable design region (MODR) within which method parameters can be adjusted

without affecting the performance of the method [4].

The AQbD-based method development for axitinib analysis typically investigates factors such as mobile

phase pH, organic modifier concentration, buffer strength, and column temperature to determine their

effects on CQAs including resolution, retention time, peak asymmetry, and peak capacity [4]. By

applying a risk-based approach, the method is designed to be more robust and reliable compared to

traditional one-factor-at-a-time (OFAT) approaches, providing greater assurance in the accurate

quantification of Axitinib Impurity 2 throughout the product lifecycle.

Specification Setting and Control Strategies

Setting appropriate specifications for Axitinib Impurity 2 requires consideration of process capability,

analytical capability, and regulatory thresholds as defined in ICH Q3A guidelines. Based on the reported

levels of various axitinib impurities, the following control strategy is recommended: Identification thresholds

should be set at 0.10% for the drug substance, with qualification thresholds at 0.15% for daily intake of ≤2

g/day [2]. For Axitinib Impurity 2 specifically, the control limit should be established based on

toxicological assessment and process capability data.

Table 3: Recommended Acceptance Criteria for Axitinib Impurity 2

Test Parameter Acceptance Criteria Testing Frequency

Identification Retention time matching with reference

standard

Each analysis

Purity ≥90% by HPLC area normalization Each batch of reference

standard
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Test Parameter Acceptance Criteria Testing Frequency

Reporting Threshold 0.05% Each batch release

Identification
Threshold

0.10% Each batch release

Qualification
Threshold

0.15% Each batch release

Control Threshold 0.20% Each batch release

Routine quality control testing for axitinib drug substance should include monitoring of Impurity 2 in each

production batch using the validated RP-HPLC method. Additionally, stability studies under accelerated

(25°C/60%RH) and stress conditions (40°C/75%RH) should include specific monitoring of Impurity 2 to

understand its formation kinetics. The reference standard of Axitinib Impurity 2 should be characterized

by mass spectrometry, NMR spectroscopy, and HPLC with peak purity assessment to ensure its

suitability for quantitative analysis [3].

Regulatory Considerations and Stability Assessment

Impurity Qualification and Toxicological Assessment

According to regulatory requirements, impurities present above the identification threshold in drug

substances must be identified, while those above the qualification threshold require toxicological

evaluation to demonstrate safety at the specified level. For axitinib, which has a maximum daily dose of 10

mg twice daily (20 mg total daily dose), the reporting threshold is 0.05%, identification threshold is 0.10% or

1.0 μg per day (whichever is lower), and qualification threshold is 0.15% or 1.0 μg per day (whichever is

lower) based on ICH Q3A guidelines [2]. Axitinib Impurity 2, being a dimeric impurity, requires structural

elucidation and toxicological assessment when present above these thresholds.

The qualification of Axitinib Impurity 2 can be achieved through scientific rationale based on its structural

similarity to the parent compound, or through toxicological studies if required. The impurity profile of
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axitinib, including Impurity 2, should be provided in the drug substance specification section of regulatory

submissions (ANDA or DMF), along with a tabulated list of impurities, their chemical structures, and

validation data for the analytical procedures used for their detection and quantification [5]. Batch analysis

data from at least three consecutive production batches should be provided to demonstrate process

consistency and control.

Stability-Indicating Property and Forced Degradation Studies

The analytical method for Axitinib Impurity 2 must demonstrate stability-indicating capability by

adequately resolving the impurity from degradation products formed under various stress conditions. Forced

degradation studies of axitinib should include acid degradation (1N HCl at 60°C for 1 hour), alkali

degradation (1N NaOH at 60°C for 1 hour), oxidative degradation (3% H₂O₂ at room temperature),

thermal degradation (105°C for 24 hours), and photolytic degradation (exposure to UV and visible light)

[4].

These studies confirm that the method can accurately quantify Axitinib Impurity 2 without interference

from degradation products, establishing its specificity and selectivity. The formation of Impurity 2 under

various stress conditions should be monitored to understand its degradation pathways and kinetics.

Stability testing of axitinib drug product under long-term (25°C ± 2°C/60% RH ± 5% RH) and accelerated

(40°C ± 2°C/75% RH ± 5% RH) conditions should include specific monitoring of Impurity 2 at

predetermined time points as per ICH Q1A(R2) guidelines [4].

Experimental Protocols

Protocol for Analysis of Axitinib Impurity 2 in Drug Substance

This protocol describes the detailed procedure for quantification of Axitinib Impurity 2 in axitinib drug

substance using reversed-phase HPLC.

Materials and Reagents: Axitinib reference standard (purity ≥98%), Axitinib Impurity 2 reference
standard (CAS 1428728-83-9, purity ≥90%), HPLC grade acetonitrile, triethyl amine, orthophosphoric

acid, and purified water.
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Mobile Phase Preparation: Prepare 0.1% triethylamine in water and adjust pH to 2.5 with

orthophosphoric acid. Mix this aqueous phase with acetonitrile in the ratio of 55:45 (v/v). Filter
through 0.45 μm membrane filter and degas by sonication for 10 minutes.

Standard Solution Preparation (Axitinib Impurity 2): Accurately weigh approximately 5 mg of
Axitinib Impurity 2 reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume

with diluent (acetonitrile:water, 50:50) to obtain a stock solution of 500 μg/mL. Further dilute 1.0 mL of
this solution to 10 mL with the same diluent to obtain a working standard solution of 50 μg/mL.

Test Solution Preparation: Accurately weigh approximately 50 mg of axitinib drug substance into a
10 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 5

mg/mL.
Chromatographic System and Conditions:

Column: Hyperclone 5µ BDS C18 130A (150 × 4.6 mm, 5 μm) or equivalent
Mobile Phase: Acetonitrile:0.1% TEA pH 2.5 (45:55 v/v)

Flow Rate: 1.2 mL/min
Detection: 219 nm

Injection Volume: 10 μL
Column Temperature: Ambient

Run Time: 30 minutes
System Suitability Evaluation: Inject the standard solution of Axitinib Impurity 2 (50 μg/mL) in six

replicates. The %RSD of peak area responses should not be more than 2.0%, tailing factor should
not be more than 2.0, and theoretical plates should be not less than 2000.

Sample Analysis: Inject the test solution and record the chromatogram. Identify Axitinib Impurity 2
peak by comparing its retention time with that of the reference standard. Calculate the percentage of

Impurity 2 in the test sample using the formula: % Impurity = (A_T × W_S × P × 10) / (A_S × W_T ×
100) Where A_T = peak area of Impurity 2 from test solution, A_S = average peak area of Impurity 2

from standard solution, W_T = weight of test sample in mg, W_S = weight of reference standard in
mg, P = purity of reference standard in percentage.

Protocol for Method Validation for Axitinib Impurity 2

This protocol describes the validation of the analytical procedure for quantification of Axitinib Impurity 2

according to ICH Q2(R1) guidelines.

Specificity: Prepare individual solutions of axitinib and all available impurities (Impurity 2, Impurity 3,
Impurity 6, etc.) at specification level (0.15%). Inject these solutions individually and as a mixture to

demonstrate resolution between all peaks. Perform forced degradation studies on axitinib drug
substance (acid, base, oxidation, thermal, and photolytic stress) and demonstrate that the method

can separate Impurity 2 from other impurities and degradation products.
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Linearity: Prepare a series of solutions of Axitinib Impurity 2 at six concentration levels covering the

range from LOQ to 200% of the specification level (typically 0.075% to 0.3% relative to axitinib
concentration). Plot peak area versus concentration and calculate the correlation coefficient, y-

intercept, and slope of the regression line. The correlation coefficient should be not less than 0.998.
Accuracy (Recovery): Spike known amounts of Axitinib Impurity 2 into axitinib drug substance at

three concentration levels (50%, 100%, and 150% of specification level) in triplicate. Calculate the
percentage recovery at each level. The mean recovery should be between 98.0% and 102.0% with

%RSD not more than 2.0%.
Precision:

Repeatability: Inject six individual preparations of axitinib spiked with Impurity 2 at specification
level (0.15%). Calculate the %RSD of the impurity content, which should not be more than

5.0%.
Intermediate Precision: Perform the same analysis on different days, by different analysts,

using different instruments. The overall %RSD for the impurity content from both sets should
not be more than 7.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Prepare serial dilutions of Impurity 2
standard solution and inject. Determine the LOD and LOQ based on signal-to-noise ratio of 3:1 and

10:1, respectively. Confirm the LOQ by six replicate injections showing %RSD not more than 10.0%.
Robustness: Deliberately vary method parameters including mobile phase composition (±2%), pH of

aqueous phase (±0.2 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection
wavelength (±2 nm). System suitability parameters should remain within specified limits in all

conditions.

Visual Workflows and Process Diagrams

Quality Control Workflow for Axitinib Impurity 2

The following workflow illustrates the comprehensive quality control process for monitoring and controlling

Axitinib Impurity 2 throughout the drug development and manufacturing process:
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Diagram 1: Quality control workflow illustrating the stepwise procedure for monitoring and controlling

Axitinib Impurity 2, from reference standard characterization to batch release decision.

Analytical Method Development and Validation Pathway

The following diagram outlines the systematic approach to method development and validation for the

analysis of Axitinib Impurity 2, incorporating Analytical Quality by Design principles:
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Diagram 2: Analytical method development and validation pathway following AQbD principles for Axitinib

Impurity 2 analysis.

Conclusion

The comprehensive quality control of Axitinib Impurity 2 requires a systematic approach encompassing

thorough method development, rigorous validation, and well-defined control strategies in line with

regulatory expectations. The dimeric nature of this impurity presents unique analytical challenges that can be
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addressed through the optimized RP-HPLC method detailed in this application note, which demonstrates

specificity, accuracy, precision, and robustness for reliable quantification. Implementation of AQbD

principles further enhances method understanding and control, providing flexibility within the defined

method operable design region.

As axitinib continues to be manufactured and studied in various therapeutic combinations, including with

immune checkpoint inhibitors such as avelumab, the control of Impurity 2 remains a critical quality

attribute requiring ongoing monitoring throughout the product lifecycle [4]. The protocols and guidance

provided in this document establish a science-based framework for pharmaceutical scientists to accurately

monitor and control Axitinib Impurity 2, thereby ensuring the continued quality, safety, and efficacy of

axitinib-containing drug products for patients with advanced renal cell carcinoma.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. sciencedirect.com/topics/medicine-and-dentistry/ axitinib [sciencedirect.com]

2. Product Page [tlcstandards.com]

3. - Toref: Pharmaceutical Axitinib Standards Impurity 2 Impurity [toref-standards.com]

4. Validation of stability indicating rp- hplc for simultaneous... method [ijpsr.com]

5. F | 1443118-73-7 | SynZeal Axitinib Impurity [synzeal.com]

To cite this document: Smolecule. [Comprehensive Quality Control and Analytical Protocols for

Axitinib Impurity 2]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b1790298#quality-control-of-axitinib-impurity-2]

Disclaimer & Data Validity:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 13 Tech Support

https://ijpsr.com/bft-article/validation-of-stability-indicating-rp-hplc-method-for-simultaneous-estimation-of-axitinib-and-avelumab-by-using-analytical-quality-by-design-aqbd-method/?view=fulltext
https://www.smolecule.com/products/s1790298?utm_src=pdf-body
https://www.smolecule.com/products/s1790298?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/topics/medicine-and-dentistry/axitinib
https://www.tlcstandards.com/ProdDetail.aspx?ID=A-188008&name=AXITINIB
https://toref-standards.com/impurity-standards/axitinib-impurity-2/
https://ijpsr.com/bft-article/validation-of-stability-indicating-rp-hplc-method-for-simultaneous-estimation-of-axitinib-and-avelumab-by-using-analytical-quality-by-design-aqbd-method/?view=fulltext
https://www.synzeal.com/en/axitinib-impurity-f
https://www.smolecule.com/products/b1790298#quality-control-of-axitinib-impurity-2
https://www.smolecule.com/products/b1790298#quality-control-of-axitinib-impurity-2
https://www.smolecule.com/products/b1790298#quality-control-of-axitinib-impurity-2
https://www.smolecule.com/products/s1790298?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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